

Spectroscopic Data of Averantin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Averantin**

Cat. No.: **B1666156**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Averantin**, a polyketide metabolite produced by various fungi. The information presented herein is essential for the identification, characterization, and analysis of this compound in research and drug development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Averantin**.

¹H NMR Data

Solvent: d₆-DMSO Spectrometer Frequency: 80 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
0.85	t	3H	-CH ₃ (6')
1.30	m	6H	-(CH ₂) ₃ - (3',4',5')
1.74	m	2H	-CH ₂ - (2')
3.53	br s	0.5H+	-C-OH (1')
5.15	t	1H	-C-H (1')
6.53	s	1H	H-7
7.02	s	1H	H-5
7.02	s	1H	H-4
9.60	br s	2H+	1,3-OH
12.03	s	1H	6 or 8-OH
12.64	s	1H	6 or 8-OH

Data sourced from Bennett et al. (1980).

¹³C NMR Data

The complete assignment of the ¹³C NMR spectrum of **Averantin** is crucial for its unambiguous identification.

Chemical Shift (δ , ppm)	Assignment
14.2	C-6'
22.6	C-5'
27.9	C-4'
31.8	C-3'
36.1	C-2'
68.4	C-1'
108.3	C-5
109.1	C-7
109.8	C-8a
116.0	C-4
133.0	C-4a
137.4	C-9a
162.3	C-8
165.2	C-6
165.7	C-1
167.2	C-3
181.9	C-10
190.8	C-9

Infrared (IR) Spectroscopy Data

The following table lists the major absorption bands observed in the infrared spectrum of **Averantin**.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretching (phenolic)
~2920	Medium	C-H stretching (aliphatic)
~2850	Medium	C-H stretching (aliphatic)
~1620	Strong	C=O stretching (quinone)
~1590	Strong	C=C stretching (aromatic)
~1450	Medium	C-H bending (aliphatic)
~1200-1300	Strong	C-O stretching (phenolic)

Data interpreted from the spectrum published by Bennett et al. (1980).

Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
372	Moderate	[M] ⁺ (Molecular Ion)
354	High	[M - H ₂ O] ⁺

Data sourced from Bennett et al. (1980).[\[1\]](#)

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.

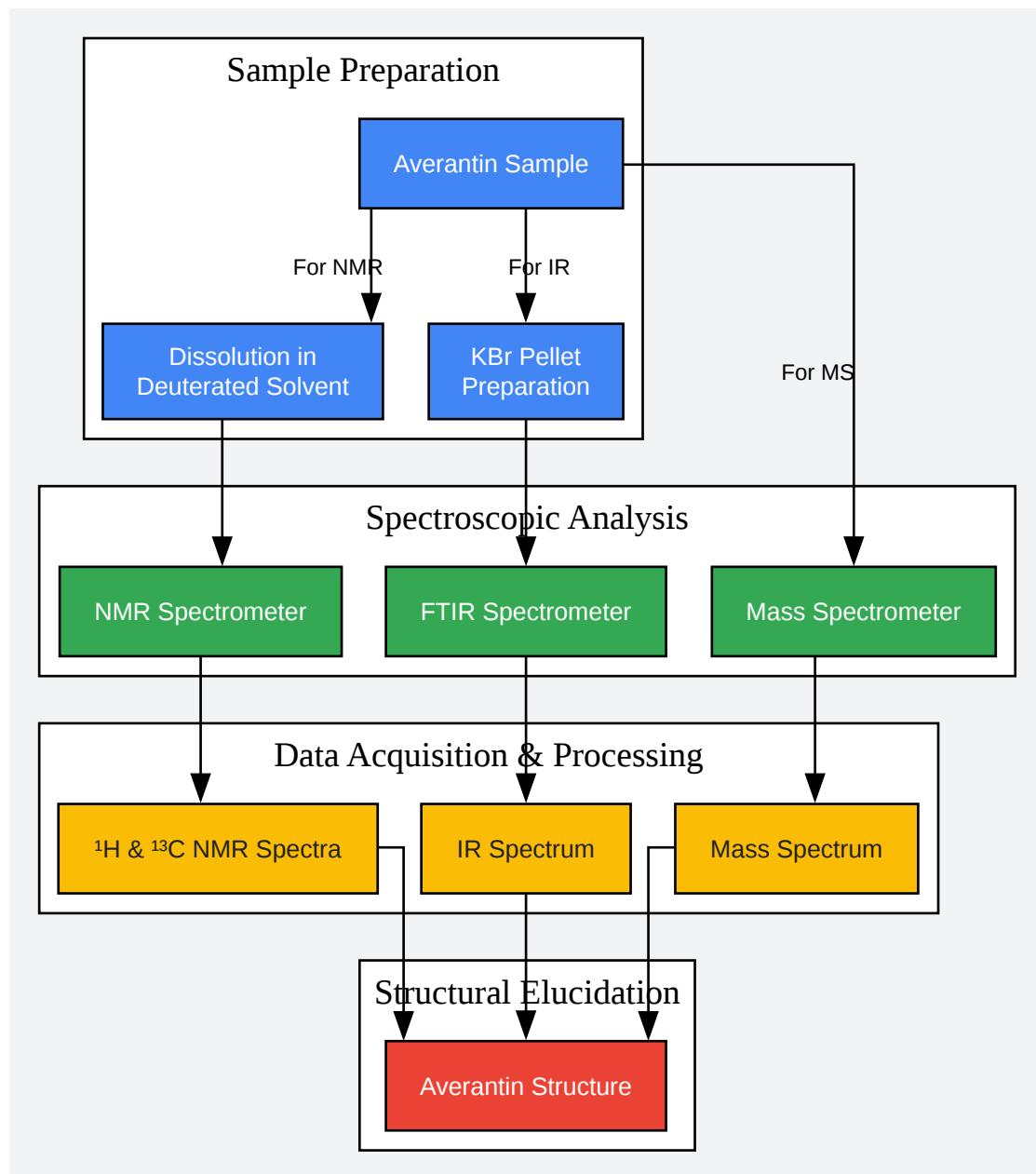
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of purified **Averantin** (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (d₆-DMSO). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

- ^1H NMR Spectroscopy: The ^1H NMR spectrum is acquired on an 80 MHz (or higher field) NMR spectrometer. Standard acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Spectroscopy: The ^{13}C NMR spectrum is acquired on the same spectrometer, typically with a broader spectral width. Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are generally required due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the internal TMS standard.

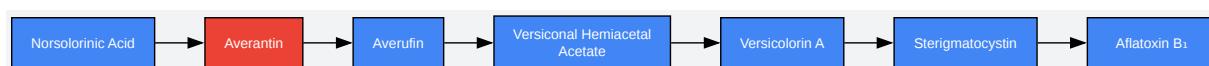
Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid **Averantin** sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The sample spectrum is then acquired over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.


Mass Spectrometry (MS)

- Sample Introduction: A small amount of the **Averantin** sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV) for Electron Ionization (EI).

- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
- Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating the mass spectrum.


Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the biosynthetic context of **Averantin**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Averantin**.

[Click to download full resolution via product page](#)

Caption: Biosynthetic pathway showing **Averantin** as a precursor to Aflatoxin B1.[\[1\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of Averantin: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1666156#spectroscopic-data-of-averantin-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com